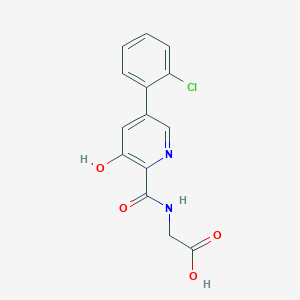
2-(5-(2-Chlorophenyl)-3-hydroxypicolinamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(2-Chlorophenyl)-3-hydroxypicolinamido)acetic acid is a synthetic organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a hydroxypicolinamido moiety, and an acetic acid functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Chlorophenyl)-3-hydroxypicolinamido)acetic acid typically involves multiple steps:
Formation of the Picolinamide Intermediate: The initial step involves the synthesis of 5-(2-Chlorophenyl)-3-hydroxypicolinamide. This can be achieved through the reaction of 2-chlorobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the picolinamide intermediate.
Amidation Reaction: The picolinamide intermediate is then reacted with chloroacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the picolinamide moiety can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻) under basic conditions.
Major Products
Oxidation: Formation of 2-(5-(2-Chlorophenyl)-3-oxopicolinamido)acetic acid.
Reduction: Formation of 2-(5-(2-Chlorophenyl)-3-hydroxypicolinamido)ethanol.
Substitution: Formation of derivatives such as 2-(5-(2-Aminophenyl)-3-hydroxypicolinamido)acetic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(5-(2-Chlorophenyl)-3-hydroxypicolinamido)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features suggest it may interact with specific biological targets, making it useful in the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Preliminary studies indicate it may have anti-inflammatory or anticancer properties, although further research is needed to confirm these activities.
Industry
In industrial applications, this compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(5-(2-Chlorophenyl)-3-hydroxypicolinamido)acetic acid involves its interaction with specific molecular targets. The hydroxypicolinamido moiety may bind to metal ions or enzymes, altering their activity. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-(2-Bromophenyl)-3-hydroxypicolinamido)acetic acid
- 2-(5-(2-Fluorophenyl)-3-hydroxypicolinamido)acetic acid
- 2-(5-(2-Methylphenyl)-3-hydroxypicolinamido)acetic acid
Uniqueness
Compared to its analogs, 2-(5-(2-Chlorophenyl)-3-hydroxypicolinamido)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, while its potential biological activities warrant further investigation for therapeutic applications.
Propiedades
Fórmula molecular |
C14H11ClN2O4 |
|---|---|
Peso molecular |
306.70 g/mol |
Nombre IUPAC |
2-[[5-(2-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-4-2-1-3-9(10)8-5-11(18)13(16-6-8)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20) |
Clave InChI |
ULLZYMRNGQLQCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12822590.png)
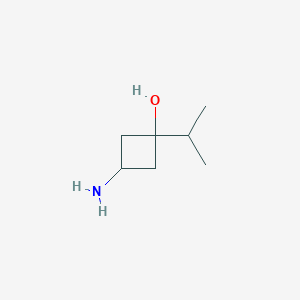
![2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B12822609.png)
![tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12822624.png)
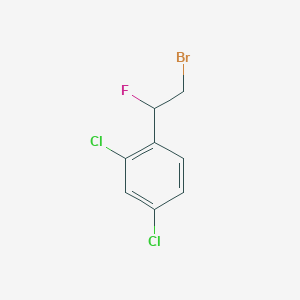
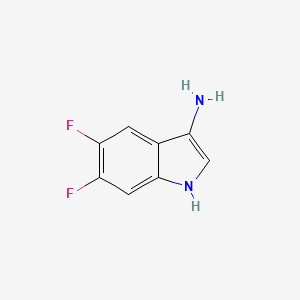
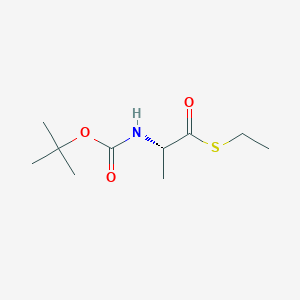
![[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate](/img/structure/B12822646.png)
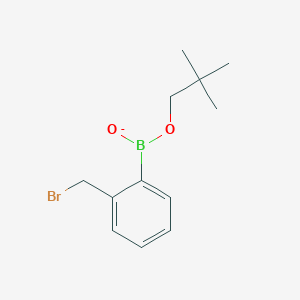
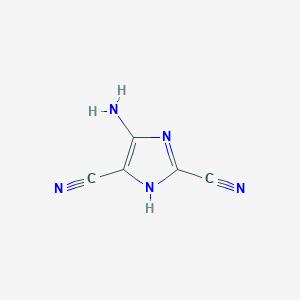
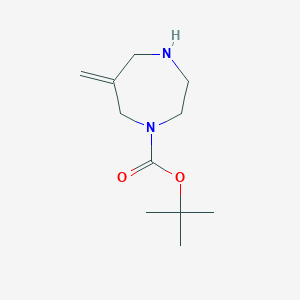
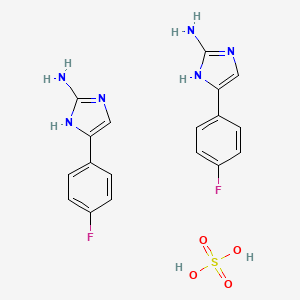
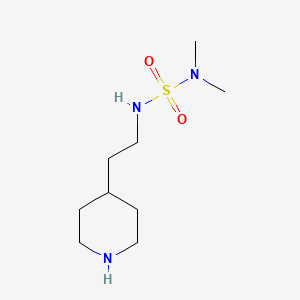
![rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12822674.png)
